molecular formula C18H21N3O2 B11993375 2-(4-Ethoxyanilino)-N'-(1-phenylethylidene)acetohydrazide CAS No. 303084-70-0

2-(4-Ethoxyanilino)-N'-(1-phenylethylidene)acetohydrazide

Cat. No.: B11993375
CAS No.: 303084-70-0
M. Wt: 311.4 g/mol
InChI Key: CXLYMIINKJVLMX-XSFVSMFZSA-N
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Description

2-(4-Ethoxyanilino)-N’-(1-phenylethylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an ethoxy group attached to an aniline ring, and a phenylethylidene group attached to the acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyanilino)-N’-(1-phenylethylidene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with acetohydrazide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyanilino)-N’-(1-phenylethylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The ethoxy group or the phenylethylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

2-(4-Ethoxyanilino)-N’-(1-phenylethylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyanilino)-N’-(1-phenylethylidene)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyanilino)-N’-(1-phenylethylidene)acetohydrazide
  • 2-(4-Chloroanilino)-N’-(1-phenylethylidene)acetohydrazide
  • 2-(4-Bromoanilino)-N’-(1-phenylethylidene)acetohydrazide

Uniqueness

2-(4-Ethoxyanilino)-N’-(1-phenylethylidene)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

303084-70-0

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C18H21N3O2/c1-3-23-17-11-9-16(10-12-17)19-13-18(22)21-20-14(2)15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H,21,22)/b20-14+

InChI Key

CXLYMIINKJVLMX-XSFVSMFZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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